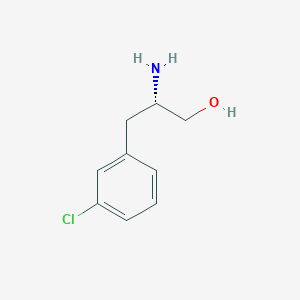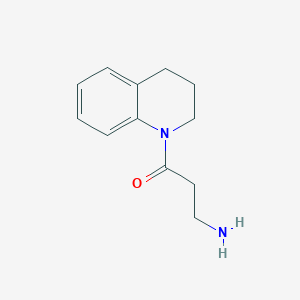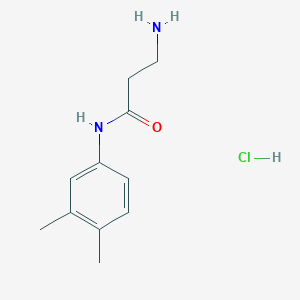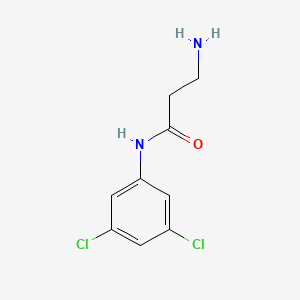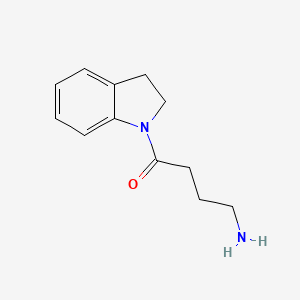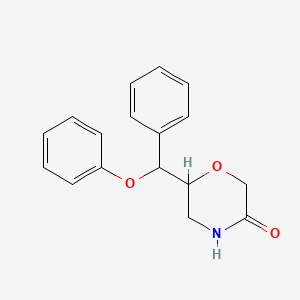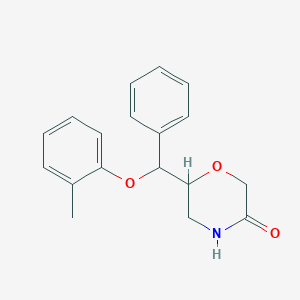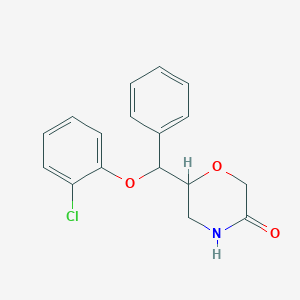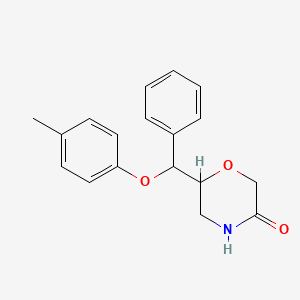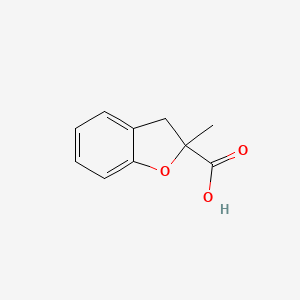
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Descripción general
Descripción
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of 2,3-dihydrobenzofuran, a saturated 5-membered oxygen heterocycle fused to a benzene ring .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, the core structure of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, has been a subject of research. The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . For instance, it can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole .Molecular Structure Analysis
The molecular structure of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring . The molecular weight of this compound is 178.18 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole . Also, a unique Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.18 . It is also mentioned that 2,3-dihydrobenzofuran-2-carboxylic acid is relatively stable, but may decompose under high temperature or when in contact with specific substances .Mecanismo De Acción
While the specific mechanism of action for 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is not explicitly mentioned in the sources, benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown activity against different clinically approved targets .
Direcciones Futuras
Benzofuran derivatives, including 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, have attracted attention due to their wide range of biological activities and potential applications in drug discovery . Future research may focus on developing new therapeutic agents using this compound, especially in the field of antimicrobial therapy .
Propiedades
IUPAC Name |
2-methyl-3H-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(9(11)12)6-7-4-2-3-5-8(7)13-10/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMBYHIKUWTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


